molecular formula C10H19N3S3 B14667708 N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid CAS No. 50716-28-4

N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid

Cat. No.: B14667708
CAS No.: 50716-28-4
M. Wt: 277.5 g/mol
InChI Key: BAUDWVIJAFXHAF-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is a compound that combines the properties of N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid. 1,3-thiazol-2-ylcarbamodithioic acid is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The preparation of 1,3-thiazol-2-ylcarbamodithioic acid involves the reaction of thiazole with carbon disulfide and an amine under basic conditions .

Industrial Production Methods

Industrial production of N,N-diethylethanamine involves the continuous alkylation process, where ammonia and ethanol are reacted in the presence of a catalyst. The process is optimized for high yield and purity . The production of 1,3-thiazol-2-ylcarbamodithioic acid on an industrial scale involves similar reaction conditions but is carried out in large reactors to accommodate the scale of production .

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . It can also interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is unique due to its combination of the N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

50716-28-4

Molecular Formula

C10H19N3S3

Molecular Weight

277.5 g/mol

IUPAC Name

N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid

InChI

InChI=1S/C6H15N.C4H4N2S3/c1-4-7(5-2)6-3;7-4(8)6-3-5-1-2-9-3/h4-6H2,1-3H3;1-2H,(H2,5,6,7,8)

InChI Key

BAUDWVIJAFXHAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CSC(=N1)NC(=S)S

Origin of Product

United States

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